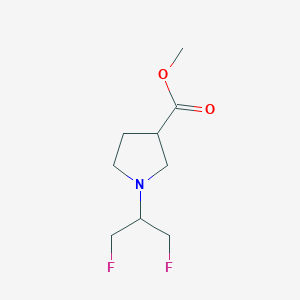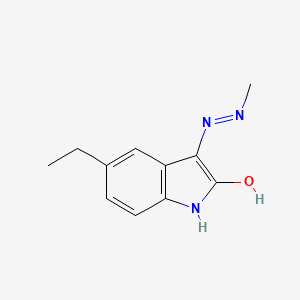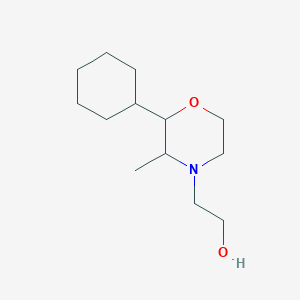
2-(2-Cyclohexyl-3-methylmorpholino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Cyclohexyl-3-methylmorpholino)ethanol is an organic compound that belongs to the class of morpholine derivatives It features a cyclohexyl group, a methyl group, and a morpholine ring attached to an ethanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexyl-3-methylmorpholino)ethanol typically involves the reaction of cyclohexylamine with 3-methylmorpholine in the presence of an appropriate catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. The resulting intermediate is then reacted with ethylene oxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through distillation or crystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
2-(2-Cyclohexyl-3-methylmorpholino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.
科学研究应用
2-(2-Cyclohexyl-3-methylmorpholino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2-(2-Cyclohexyl-3-methylmorpholino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-(2-Cyclohexylmorpholino)ethanol
- 2-(3-Methylmorpholino)ethanol
- 2-(2-Cyclohexyl-3-methylpiperidino)ethanol
Uniqueness
2-(2-Cyclohexyl-3-methylmorpholino)ethanol is unique due to the presence of both a cyclohexyl group and a methyl group on the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H25NO2 |
|---|---|
分子量 |
227.34 g/mol |
IUPAC 名称 |
2-(2-cyclohexyl-3-methylmorpholin-4-yl)ethanol |
InChI |
InChI=1S/C13H25NO2/c1-11-13(12-5-3-2-4-6-12)16-10-8-14(11)7-9-15/h11-13,15H,2-10H2,1H3 |
InChI 键 |
HCSROBCNBKUTEE-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OCCN1CCO)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101838.png)
![2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole](/img/structure/B13101840.png)
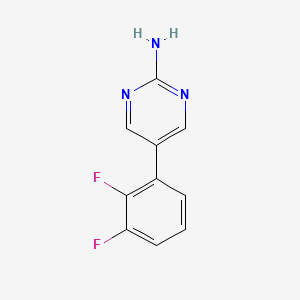
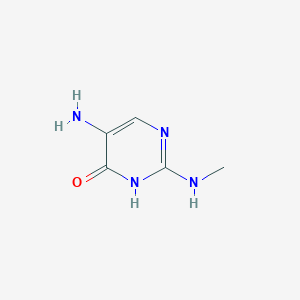
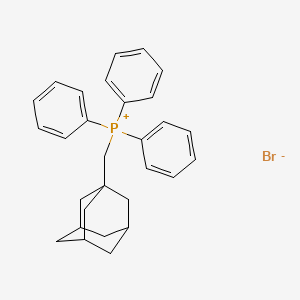
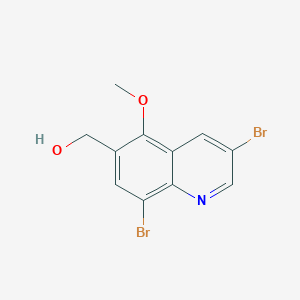
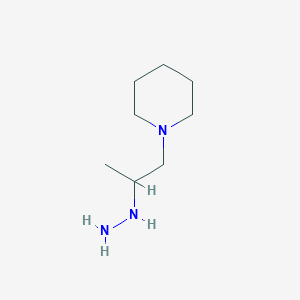
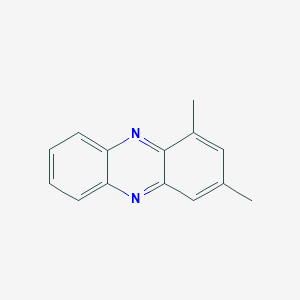
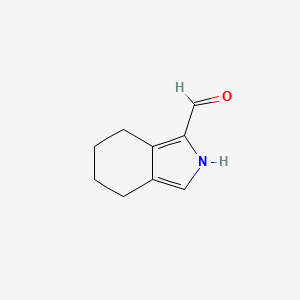
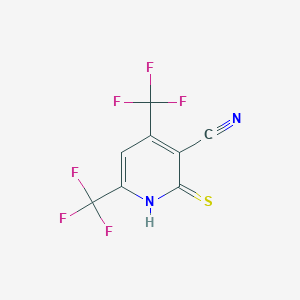
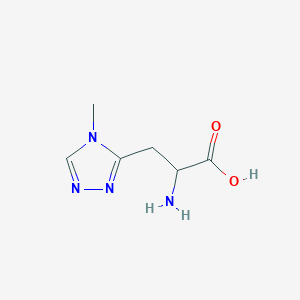
![N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13101917.png)
